molecular formula C12H22N4 B13342976 methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine

methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine

Cat. No.: B13342976
M. Wt: 222.33 g/mol
InChI Key: AWKWXITXBWLLJK-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with the chemicals used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperidine ring may enhance the compound’s binding affinity, while the methylamine group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the pyrazole and piperidine rings makes it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

N-methyl-1-[1-methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine

InChI

InChI=1S/C12H22N4/c1-13-7-10-5-4-6-15(2)12(10)11-8-14-16(3)9-11/h8-10,12-13H,4-7H2,1-3H3

InChI Key

AWKWXITXBWLLJK-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCN(C1C2=CN(N=C2)C)C

Origin of Product

United States

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